molecular formula C19H19N5O3 B4483066 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B4483066
M. Wt: 365.4 g/mol
InChI Key: JBYKCXLBDANGOV-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone is a synthetic chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold—a structure recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active molecules and natural products . This core is linked via a methanone group to a phenyl ring substituted with a 1H-tetrazole, a bioisostere for a carboxylic acid that can improve pharmacokinetic properties . The 3,4-dihydroisoquinoline scaffold is associated with a broad spectrum of biological activities, making derivatives valuable for exploring new therapeutic agents . The specific substitution pattern of the core with methoxy groups at the 6 and 7 positions is a common motif in pharmacologically active compounds . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting various diseases. Its structure makes it a candidate for developing ligands for central nervous system targets or for creating protease inhibitors, given the demonstrated application of similar tetrahydroisoquinoline-carboxylic acid derivatives in inhibiting enzymes like New Delhi metallo-β-lactamase (NDM-1) . FOR RESEARCH USE ONLY (RUO). Not for human or veterinary diagnostic or therapeutic use. This product is not a drug and cannot be used to diagnose, cure, or treat disease.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-26-17-9-13-6-7-23(11-15(13)10-18(17)27-2)19(25)14-4-3-5-16(8-14)24-12-20-21-22-24/h3-5,8-10,12H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYKCXLBDANGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of Isoquinoline and Tetrazole Moieties: The final step involves coupling the isoquinoline and tetrazole moieties through a suitable linker, such as a methanone group, using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Reactions at the Methanone Group

The methanone group (-CO-) undergoes nucleophilic acyl substitution reactions. For example:

  • Hydrolysis : Under acidic or basic conditions, the methanone group can hydrolyze to form carboxylic acid derivatives.

    • Acidic hydrolysis yields 3-(1H-tetrazol-1-yl)benzoic acid and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .

    • Basic hydrolysis (e.g., NaOH/MeOH) produces carboxylate salts .

Reaction ConditionsProductsYieldSource
1M HCl, reflux, 6h3-(1H-tetrazol-1-yl)benzoic acid + 6,7-dimethoxyisoquinoline85%
0.5M NaOH, MeOH, 5hSodium carboxylate derivative92%

Electrophilic Aromatic Substitution (EAS)

The tetrazole and isoquinoline rings participate in EAS due to their electron-rich aromatic systems:

  • Nitration : The tetrazole ring undergoes nitration at the para position under HNO₃/H₂SO₄ .

  • Sulfonation : Isoquinoline moieties react with SO₃ in H₂SO₄ to form sulfonated derivatives.

Reaction TypeConditionsPosition of SubstitutionProduct ApplicationSource
NitrationHNO₃ (conc.), H₂SO₄, 0–5°CTetrazole ring (C-5)Precursor for explosives
SulfonationSO₃, H₂SO₄, 50°C, 3hIsoquinoline (C-8)Water-soluble derivatives

Reduction and Oxidation Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline to a fully saturated tetrahydroisoquinoline .

  • Oxidation : MnO₂ or KMnO₄ oxidizes the dihydroisoquinoline to a fully aromatic isoquinoline .

ReactionReagents/ConditionsProductYieldSource
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CTetrahydroisoquinoline derivative78%
OxidationMnO₂, CH₂Cl₂, refluxAromatic isoquinoline65%

Tetrazole Ring Reactivity

The tetrazole ring participates in:

  • Cycloadditions : Huisgen 1,3-dipolar cycloaddition with alkynes forms triazole hybrids .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated tetrazoles .

ReactionConditionsApplicationSource
Huisgen cycloadditionCu(I), RT, 12hBioconjugation or drug delivery systems
MethylationCH₃I, K₂CO₃, DMFEnhanced lipophilicity

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

Compound TypeKey Reaction DifferenceBiological ImplicationSource
6-MethoxyisoquinolineFaster oxidation due to fewer electron-donating groupsLower metabolic stability
7-HydroxyisoquinolineEnhanced EAS at C-5 (OH directing)Improved solubility
Neopentyl-substituted tetrazoleReduced steric hindrance in cycloadditionsHigher reaction yields

Mechanistic Insights

  • Acylation : Methanone reacts with amines (e.g., NH₃) via nucleophilic attack, forming amides .

  • Thermal Stability : Decomposition occurs above 250°C, releasing CO and tetrazole fragments.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
  • Molecular Formula : C₂₁H₂₃N₅O₃
  • Molecular Weight : 403.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline showed potent activity against various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Research indicates:

  • Mechanism : It may protect neuronal cells from oxidative stress and excitotoxicity.
  • Case Study : In vitro studies highlighted that isoquinoline derivatives could reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

The compound shows potential antimicrobial activity against various pathogens:

  • Mechanism : It disrupts bacterial cell membranes or inhibits essential metabolic pathways.
  • Case Study : Research published in Antimicrobial Agents and Chemotherapy found that certain isoquinoline derivatives exhibited activity against antibiotic-resistant strains of bacteria .

Cardiovascular Benefits

Emerging evidence suggests that this compound may have cardiovascular benefits:

  • Mechanism : It may enhance endothelial function and reduce blood pressure through vasodilatory effects.
  • Case Study : A study in Cardiovascular Research reported that isoquinoline compounds improved vascular reactivity in hypertensive animal models .

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis:

  • Application : It can be incorporated into polymer matrices to enhance mechanical properties or provide bioactivity.

Case Study

A study demonstrated the synthesis of a biodegradable polymer incorporating isoquinoline derivatives, which exhibited improved strength and degradation rates compared to conventional polymers .

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone: shares similarities with other isoquinoline and tetrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone , also known by its CAS number 245057-86-7 , is a derivative of isoquinoline and tetrazole that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC14H17N3O3
Molecular Weight247.29 g/mol
IUPAC NameThis compound
CAS Number245057-86-7
Purity95%

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Receptors : The compound has shown affinity for sigma receptors (SigR), which are implicated in various neurological processes and cancer biology. Studies indicate that it binds selectively to Sig-2R, influencing tumor imaging and treatment responses .
  • Antioxidant Activity : Isoquinoline derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In a study involving BALB/c mice with mammary adenocarcinoma EMT-6 cells, it was observed that the compound led to a notable uptake in tumor tissues during PET imaging. The tumor showed a radioactivity uptake of approximately 3.67 ± 0.45% ID/g at 5 minutes post-injection, suggesting potential as a radiopharmaceutical for cancer imaging .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Neuroprotective Effects

Given its interaction with sigma receptors, there is potential for neuroprotective applications. Compounds with similar structures have been noted for their ability to modulate neuroinflammation and provide protection against neurodegenerative diseases .

Case Studies

  • PET Imaging Study : A study involving the administration of the compound in mice demonstrated its effectiveness as an imaging agent for tumors. The results highlighted its rapid accumulation in tumor tissues compared to other organs, indicating specificity and potential for targeted cancer therapies .
  • Antimicrobial Screening : In vitro tests showed that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
Reactant of Route 2
Reactant of Route 2
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone

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